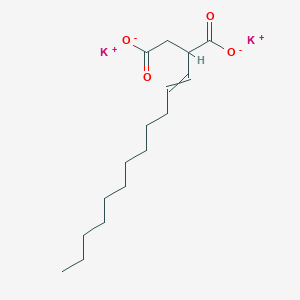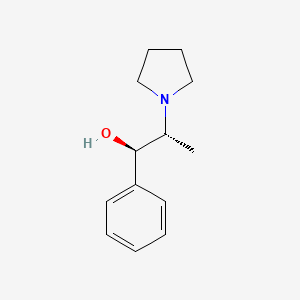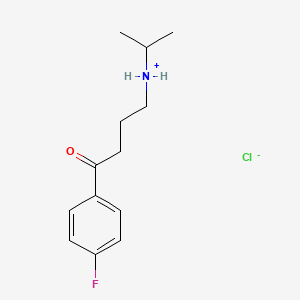
Dipotassium;2-dodec-1-enylbutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipotassium;2-dodec-1-enylbutanedioate can be synthesized through the reaction of dodecenylsuccinic anhydride with potassium hydroxide. The reaction typically occurs in an aqueous medium, where the anhydride is dissolved and then neutralized with potassium hydroxide to form the dipotassium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors where precise control of temperature and pH is maintained to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Dipotassium;2-dodec-1-enylbutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dodecenylsuccinic acid.
Reduction: Reduction reactions can convert it back to its corresponding alcohol.
Substitution: It can participate in substitution reactions where the potassium ions are replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reactions with acids or other salts can facilitate the substitution of potassium ions.
Major Products
Oxidation: Dodecenylsuccinic acid.
Reduction: Corresponding alcohols.
Substitution: Various salts depending on the substituting cation.
Scientific Research Applications
Dipotassium;2-dodec-1-enylbutanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of surfactants, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of dipotassium;2-dodec-1-enylbutanedioate involves its interaction with various molecular targets. It can act as a surfactant, reducing surface tension and facilitating the mixing of different substances. In biological systems, it may interact with cell membranes and proteins, altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-dodecen-1-ylsuccinic anhydride: A precursor in the synthesis of dipotassium;2-dodec-1-enylbutanedioate.
Dodecenylsuccinic acid: The acid form of the compound.
Dipotassium dodec-2-enylsuccinate: A similar compound with slight structural variations.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties such as high solubility in water and the ability to act as a surfactant. These properties make it valuable in various industrial and research applications .
Properties
Molecular Formula |
C16H26K2O4 |
|---|---|
Molecular Weight |
360.57 g/mol |
IUPAC Name |
dipotassium;2-dodec-1-enylbutanedioate |
InChI |
InChI=1S/C16H28O4.2K/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18;;/h11-12,14H,2-10,13H2,1H3,(H,17,18)(H,19,20);;/q;2*+1/p-2 |
InChI Key |
SSTYWPTVKANJHN-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCC=CC(CC(=O)[O-])C(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1,6,6a-Tetramethyl-1a,2,5,6,7,7a-hexahydrocyclopropa[b]naphthalen-4-one](/img/structure/B13760878.png)

![N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine](/img/structure/B13760902.png)










